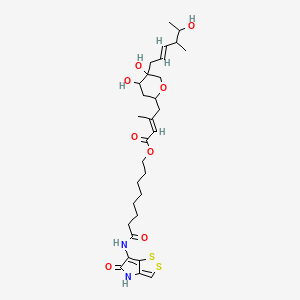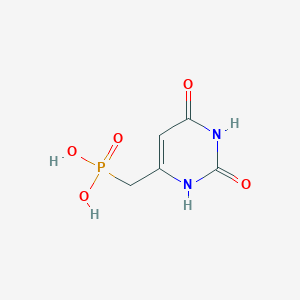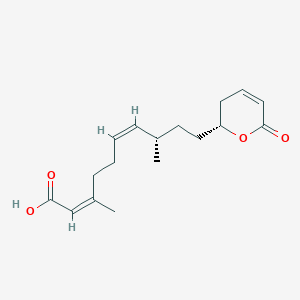
Latrunculeic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latrunculeic Acid is a natural product found in Negombata magnifica with data available.
Applications De Recherche Scientifique
Novel Analogue Characterization
Latrunculeic acid, identified as a novel analogue of latrunculin B from the Red Sea sponge Negombata magnifica, is unique for being a polyketide devoid of the usual macrocyclic and thiazolidinone rings found in the latrunculin family. This distinctive structure broadens our understanding of the chemical diversity of marine natural products and their potential applications in pharmaceutical and biological research (Vilozny, Amagata, Mooberry, & Crews, 2004).
Actin Dynamics Modulation
This compound, particularly in the form of latrunculin A, plays a significant role in the study of cell dynamics by sequestering monomeric actin and disrupting actin filament formation in living cells. This mechanism is critical in understanding cell motility, structure, and function, providing valuable insights in cellular biology and potential therapeutic applications (Yarmola, Somasundaram, Boring, Spector, & Bubb, 2000).
Understanding Actin Filament Depolymerization
Latrunculin A, derived from this compound, has been instrumental in studying the depolymerization process of actin filaments. This research aids in understanding the intricate process of cellular reorganization, crucial in various biological processes including cell division and movement (Fujiwara, Zweifel, Courtemanche, & Pollard, 2018).
Propriétés
Formule moléculaire |
C17H24O4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(2Z,6Z,8S)-3,8-dimethyl-10-[(2R)-6-oxo-2,3-dihydropyran-2-yl]deca-2,6-dienoic acid |
InChI |
InChI=1S/C17H24O4/c1-13(6-3-4-7-14(2)12-16(18)19)10-11-15-8-5-9-17(20)21-15/h3,5-6,9,12-13,15H,4,7-8,10-11H2,1-2H3,(H,18,19)/b6-3-,14-12-/t13-,15+/m1/s1 |
Clé InChI |
OHWFPMKLBOHSHY-WKTSBRCASA-N |
SMILES isomérique |
C[C@@H](CC[C@@H]1CC=CC(=O)O1)/C=C\CC/C(=C\C(=O)O)/C |
SMILES canonique |
CC(CCC1CC=CC(=O)O1)C=CCCC(=CC(=O)O)C |
Synonymes |
latrunculeic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


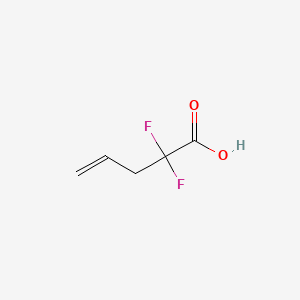
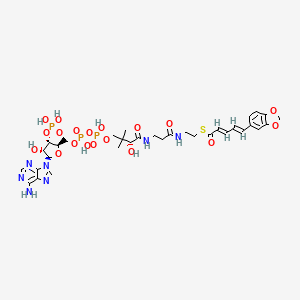

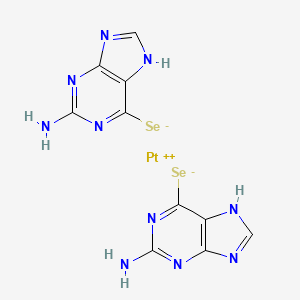
![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)

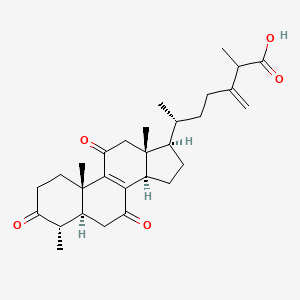

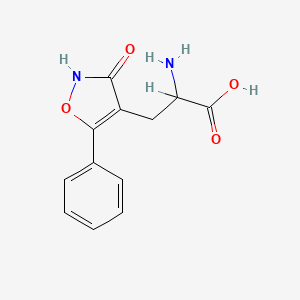
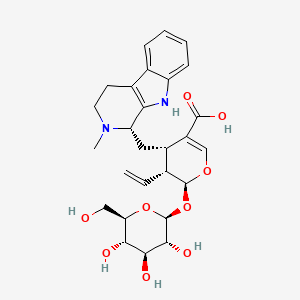
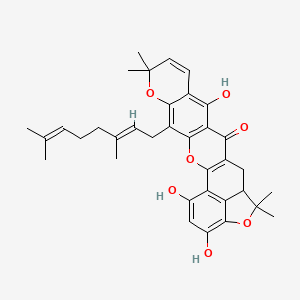
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)
